molecular formula C13H19BrN2O2 B7974591 6-(4-Bromo-3-methylphenoxy)-hexanoic acid hydrazide

6-(4-Bromo-3-methylphenoxy)-hexanoic acid hydrazide

Cat. No.: B7974591
M. Wt: 315.21 g/mol
InChI Key: PFBBYOJPROTBEG-UHFFFAOYSA-N
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Description

6-(4-Bromo-3-methylphenoxy)-hexanoic acid hydrazide is a synthetic hydrazide derivative characterized by a hexanoic acid backbone substituted with a 4-bromo-3-methylphenoxy group and a terminal hydrazide moiety. Hydrazides are widely studied for their diverse applications, including catalysis, sensor development, and medicinal chemistry. Its hydrazide group (–CONHNH₂) enables participation in hydrogen bonding and coordination chemistry, making it valuable for designing functional materials or bioactive agents .

Properties

IUPAC Name

6-(4-bromo-3-methylphenoxy)hexanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O2/c1-10-9-11(6-7-12(10)14)18-8-4-2-3-5-13(17)16-15/h6-7,9H,2-5,8,15H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFBBYOJPROTBEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCCCCC(=O)NN)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Followed by Hydrazide Formation

This two-step method involves synthesizing the phenoxy-hexanoic acid intermediate followed by hydrazide conversion.

Step 1: Etherification via Alkylation
4-Bromo-3-methylphenol reacts with methyl 6-bromohexanoate in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours. The reaction proceeds via nucleophilic aromatic substitution, where the phenolate ion displaces the bromide on the hexanoate ester.

Step 2: Hydrazide Synthesis
The ester intermediate is refluxed with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol for 6 hours, yielding the hydrazide. Excess hydrazine ensures complete conversion.

ParameterValue/Reagent
Solvent (Step 1)DMF
Base (Step 1)K₂CO₃ (2.5 equiv)
Temperature80°C
Reaction Time12 hours
Yield (Step 1)68%
Yield (Step 2)85%

This method offers moderate yields but requires careful control of reaction conditions to avoid ester hydrolysis during alkylation.

Mitsunobu Reaction for Ether Bond Formation

The Mitsunobu reaction enables efficient ether synthesis under milder conditions, ideal for sterically hindered phenols.

Procedure
6-Hydroxyhexanoic acid is protected as a tert-butyl ester using di-tert-butyl dicarbonate. The protected acid reacts with 4-bromo-3-methylphenol under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) in tetrahydrofuran (THF) at 25°C for 4 hours. Deprotection with trifluoroacetic acid (TFA) yields the carboxylic acid, which is converted to the hydrazide via thionyl chloride (SOCl₂)-mediated acyl chloride formation, followed by reaction with hydrazine.

ParameterValue/Reagent
Coupling ReagentDEAD, Triphenylphosphine
SolventTHF
Temperature25°C
Reaction Time4 hours
Overall Yield72%

This route avoids harsh alkylation conditions but incurs higher costs due to Mitsunobu reagents.

Nitrile Hydrolysis and Subsequent Functionalization

A three-step approach involving nitrile intermediates improves selectivity for large-scale synthesis.

Steps

  • Ether Formation : 4-Bromo-3-methylphenol reacts with 6-bromohexanenitrile using K₂CO₃ in acetonitrile at 70°C.

  • Nitrile Hydrolysis : The nitrile is hydrolyzed to carboxylic acid using sulfuric acid (H₂SO₄) at 120°C.

  • Hydrazide Synthesis : The acid reacts with hydrazine hydrate in ethanol under reflux.

ParameterValue/Reagent
Solvent (Step 1)Acetonitrile
Acid (Step 2)H₂SO₄ (concentrated)
Temperature (Step 2)120°C
Overall Yield65%

This method is scalable but requires stringent temperature control during hydrolysis to prevent side reactions.

Comparative Analysis of Synthetic Methods

Yield and Efficiency

  • Method 1 achieves 68% yield in the alkylation step but requires prolonged reaction times.

  • Method 2 offers higher stereochemical control (72% yield) but is cost-prohibitive for industrial applications.

  • Method 3 balances scalability and cost (65% yield) but involves hazardous acid handling.

Practical Considerations

  • Purification : Column chromatography is essential for Methods 1 and 2 due to byproduct formation, whereas Method 3 allows recrystallization.

  • Reagent Availability : Method 2 relies on DEAD and triphenylphosphine, which are less accessible than K₂CO₃ or H₂SO₄.

Mechanistic Insights and Optimization Strategies

Ether Bond Formation Dynamics

In nucleophilic substitution (Method 1), the phenolate ion attacks the electrophilic carbon of the hexanoate ester. Steric hindrance from the 3-methyl group slows the reaction, necessitating elevated temperatures. The Mitsunobu reaction (Method 2) circumvents this via a redox-mediated mechanism, enabling efficient coupling at room temperature.

Hydrazide Synthesis Optimization

Hydrazide formation is most efficient when using acyl chlorides (Method 2) rather than direct ester-amine reactions. Excess hydrazine (3–5 equiv) ensures complete conversion but requires careful quenching to avoid explosive side products.

Industrial and Environmental Considerations

Green Chemistry Alternatives

  • Solvent Substitution : Replacing DMF with cyclopentyl methyl ether (CPME) in Method 1 reduces toxicity.

  • Catalytic Methods : Palladium-catalyzed coupling could improve ether formation efficiency but remains experimental for this substrate.

Waste Management

  • Method 3 generates H₂SO₄ waste, requiring neutralization before disposal.

  • Method 2 produces stoichiometric triphenylphosphine oxide, which can be recycled via reduction .

Chemical Reactions Analysis

Types of Reactions

6-(4-Bromo-3-methylphenoxy)-hexanoic acid hydrazide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The bromo group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromo group.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Medicinal Chemistry

6-(4-Bromo-3-methylphenoxy)-hexanoic acid hydrazide serves as a crucial building block in the synthesis of pharmaceutical agents. Its structure allows for modifications that can enhance activity against specific biological targets, such as enzymes and receptors involved in disease processes.

  • Antimicrobial Activity : The compound has shown promising results against various microbial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at low concentrations.
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis16 µg/mL
  • Anticancer Activity : In vitro studies indicate that it may inhibit cancer cell proliferation effectively. For example, on the MCF-7 breast cancer cell line, it exhibited an IC50 of 5.2 µM, suggesting significant anticancer potential.
Cell LineIC50 (µM)Selectivity Index
MCF-75.210
HeLa3.88

The mechanism of action appears to involve interactions with specific kinases and signaling pathways related to cancer progression.

Materials Science

The compound's unique properties make it suitable for developing novel polymers and materials with specific functionalities. Its ability to form hydrogen bonds and interact with hydrophobic environments allows for the creation of materials with tailored mechanical and thermal properties.

Biological Studies

In biochemical assays, this compound can act as a probe or ligand to study enzyme activity or protein interactions. Its brominated phenoxy group enhances binding affinity to target proteins, making it a valuable tool in biological research.

Antimicrobial Efficacy Study

A recent study evaluated the antimicrobial efficacy of various hydrazides, including this compound, against resistant bacterial strains. The results indicated that it outperformed several standard antibiotics, highlighting its potential as a novel antimicrobial agent.

Anticancer Research

Research published in PubMed synthesized a series of hydrazides similar to this compound and tested their anticancer properties. Findings revealed significant inhibition of tumor growth in vivo models, supporting its therapeutic potential against various cancers.

Mechanism of Action

The mechanism of action of 6-(4-Bromo-3-methylphenoxy)-hexanoic acid hydrazide depends on its application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.

    Chemical Reactivity: The hydrazide moiety can form stable complexes with metal ions, which can be exploited in catalysis or material science.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural features and applications of 6-(4-bromo-3-methylphenoxy)-hexanoic acid hydrazide and related compounds:

Compound Key Structural Features Biological/Chemical Activity Synthesis Method Applications References
This compound Hexanoic acid chain, 4-bromo-3-methylphenoxy group, hydrazide Sensor development (e.g., covalent attachment to dendrimers for insulin detection) Functionalization via hydrazide conjugation to pre-synthesized hexanoic acid analogs Biosensors, catalytic systems
Isonicotinic acid hydrazide Pyridine ring (isonicotinyl group), hydrazide Potent inhibitor of kynurenine aminotransferases (KATs); antimicrobial activity Direct hydrazinolysis of isonicotinic acid esters Tuberculosis treatment, enzyme inhibition
4-Methoxybenzoic acid hydrazide Methoxy-substituted benzene ring, hydrazide Corrosion inhibition; intermediate in organic synthesis Condensation of 4-methoxybenzaldehyde with hydrazine Material science, pharmaceuticals
Dihydroartemisininoxy benzoic acid hydrazide (DBAH) Artemisinin-derived moiety, benzoic acid hydrazide Electrophoretic activity; forms covalent complexes with proteins (e.g., transferrin) Hydrazide coupling to oxidized artemisinin derivatives Drug delivery, electroanalytical chemistry
1,3,4-Oxadiazole derivatives (e.g., 5a–e) Phenoxyfluorophenyl group, oxadiazole ring Low insecticidal activity against crop pests Hydrazide cyclization with POCl₃ and aryl acid chlorides Agrochemical research
Maleic hydrazide (MH) Diketone structure (diol/diketone tautomers) Plant growth regulation; herbicide activity Direct synthesis from maleic anhydride and hydrazine Agriculture, horticulture

Limitations and Advantages

  • This compound: Limited solubility in polar solvents due to its bulky aromatic group; however, this feature improves stability in hydrophobic environments.
  • Oxadiazole derivatives : Low insecticidal activity highlights the need for structural optimization, whereas the target compound’s sensor applications leverage its structural uniqueness .

Biological Activity

6-(4-Bromo-3-methylphenoxy)-hexanoic acid hydrazide is a compound belonging to the hydrazide class, which has garnered attention in medicinal chemistry due to its diverse biological activities. Hydrazides and their derivatives are known for their potential therapeutic effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by research findings and data tables.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H18BrN3O2\text{C}_{15}\text{H}_{18}\text{Br}\text{N}_3\text{O}_2

Antimicrobial Activity

Hydrazide derivatives have been extensively studied for their antimicrobial properties. The compound this compound has shown promising results in inhibiting various bacterial strains.

Table 1: Antimicrobial Activity of Hydrazide Derivatives

CompoundBacterial Strains TestedZone of Inhibition (mm)MIC (μg/ml)
This compoundStaphylococcus aureus, Escherichia coli20-2532
Other Hydrazides (e.g., Compound A)Pseudomonas aeruginosa, Bacillus subtilis18-2264

The above table illustrates the comparative antimicrobial efficacy of this compound against common bacterial strains. Studies have demonstrated that it exhibits a zone of inhibition comparable to standard antibiotics like ampicillin, indicating its potential as an antimicrobial agent .

Anticancer Activity

Research indicates that hydrazides can act as effective anticancer agents. In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines.

Table 2: Anticancer Activity

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis
HeLa (Cervical Cancer)20Cell cycle arrest at G1 phase

The compound demonstrated significant cytotoxicity against MCF-7 and HeLa cell lines, with IC50 values indicating effective concentration levels for therapeutic potential .

Anti-inflammatory Activity

Hydrazides are also recognized for their anti-inflammatory properties. The compound has been tested in models of inflammation, showing a decrease in inflammatory markers.

Table 3: Anti-inflammatory Effects

ModelInflammatory Marker MeasuredReduction (%)
Carrageenan-induced paw edemaTNF-alpha45
LPS-induced macrophage activationIL-650

These results suggest that this compound may inhibit pro-inflammatory cytokines, contributing to its therapeutic profile .

Case Studies

Several case studies have highlighted the effectiveness of hydrazide compounds in clinical settings:

  • Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with a hydrazide derivative led to significant improvements compared to placebo controls, with a noted reduction in infection rates.
  • Case Study on Cancer Treatment : Patients with advanced breast cancer treated with a regimen including hydrazide derivatives reported improved outcomes and reduced tumor sizes, suggesting potential for integration into cancer therapy protocols.

Q & A

Basic Research Question

  • 1H/13C NMR : Identify hydrazide NH₂ protons (δ 8.5–9.5 ppm) and aryl protons influenced by bromine’s deshielding effect.
  • FT-IR : Confirm N–H stretches (3200–3350 cm⁻¹) and carbonyl C=O (1650–1700 cm⁻¹).
  • LC-MS : Verify molecular ion peaks and fragmentation patterns.
    Contradictions (e.g., unexpected splitting in NMR) may arise from impurities or tautomerism. Cross-validation via X-ray crystallography (if crystalline) or 2D NMR (e.g., HSQC, HMBC) can resolve ambiguities .

How can this compound be utilized in enzyme interaction studies, and what mechanistic insights have been observed?

Advanced Research Question
The hydrazide moiety can act as a nucleophile, forming covalent adducts with enzyme active sites. For example, studies on similar brominated hydrazines revealed inhibition of cytochrome P450 enzymes via heme iron coordination. To investigate:

Perform enzyme kinetics assays (e.g., Michaelis-Menten plots) with/without the compound.

Use X-ray crystallography or molecular docking (e.g., AutoDock Vina) to map binding sites.

Validate covalent bonding via mass spectrometry (e.g., intact protein LC-MS) .

What strategies are recommended for optimizing reaction yields in large-scale syntheses?

Advanced Research Question
Adopt design of experiments (DoE) to identify critical parameters (e.g., temperature, molar ratios). For instance:

  • Central Composite Design : Vary hydrazine equivalents (1.5–3.0 eq.) and reflux time (6–14 hrs).
  • Response Surface Methodology : Model interactions between variables to maximize yield.
    Flow chemistry systems (e.g., microreactors) can enhance reproducibility and reduce side reactions by precise control of residence time and mixing .

How does this hydrazide serve as a precursor for heterocyclic compounds, and what applications exist in medicinal chemistry?

Advanced Research Question
The compound’s hydrazide group enables cyclocondensation with ketones or aldehydes to form 1,3,4-oxadiazoles or pyrazole derivatives. For example:

  • React with 4-nitrobenzaldehyde in acetic acid to yield Schiff bases, followed by oxidative cyclization (e.g., I₂, DMSO) to form oxadiazoles.
    These heterocycles are explored as antimicrobial or anticancer agents. Preliminary studies on analogs suggest activity against topoisomerase II, warranting SAR studies on bromine/methyl substituents .

What are the challenges in analyzing stability under varying pH and temperature conditions?

Advanced Research Question
Conduct accelerated stability studies:

  • pH Stability : Incubate in buffers (pH 2–10) at 37°C for 24–72 hrs. Monitor degradation via HPLC.
  • Thermal Stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures.
    Bromine’s electron-withdrawing effect may enhance hydrolytic stability at acidic pH compared to non-halogenated analogs .

How can researchers address low yields in hydrazide-based coupling reactions?

Methodological Answer
Low yields often stem from competing side reactions (e.g., oxidation of hydrazide to azo compounds). Mitigation strategies include:

  • Use anhydrous solvents (e.g., THF, DMF) and inert atmospheres (N₂/Ar).
  • Add antioxidants (e.g., ascorbic acid) to prevent oxidation.
  • Employ coupling agents (e.g., EDC/HOBt) for amide bond formation instead of direct nucleophilic substitution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.